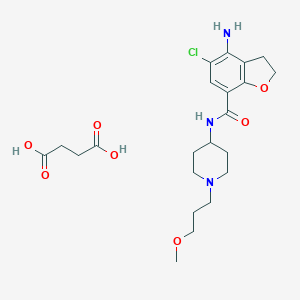

Prucalopride Succinate

Descripción

Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26ClN3O3.C4H6O4/c1-24-9-2-6-22-7-3-12(4-8-22)21-18(23)14-11-15(19)16(20)13-5-10-25-17(13)14;5-3(6)1-2-4(7)8/h11-12H,2-10,20H2,1H3,(H,21,23);1-2H2,(H,5,6)(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZRSNVSQLGRAID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCN1CCC(CC1)NC(=O)C2=CC(=C(C3=C2OCC3)N)Cl.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H32ClN3O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701027749 | |

| Record name | Prucalopride succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

179474-85-2 | |

| Record name | Prucalopride succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0179474852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Prucalopride succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701027749 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-AMINO-5-CHLORO-N-[1-(3-METHOXYPROPYL)PIPERIDIN-4-YL]-2,3-DIHYDRO-1-BENZOFURAN-7-CARBOXAMIDE SUCCINATE (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PRUCALOPRIDE SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4V2G75E1CK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Prokinetic and Neurotrophic Actions of Prucalopride Succinate on Enteric Neurons: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate, a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist, represents a significant advancement in the management of gastrointestinal motility disorders. Its primary mechanism of action resides within the enteric nervous system (ENS), the intrinsic neuronal network of the gut. This technical guide provides an in-depth exploration of the molecular and cellular mechanisms by which prucalopride modulates enteric neuron function, leading to its prokinetic and emerging neurotrophic effects. We will detail the downstream signaling cascades, present quantitative data from key studies, outline experimental protocols for investigating its activity, and visualize the involved pathways.

Introduction: The Enteric Nervous System and 5-HT₄ Receptor Function

The enteric nervous system is a complex network of neurons and glia organized into the myenteric and submucosal plexuses, capable of autonomously regulating gastrointestinal motility, secretion, and blood flow. Serotonin (5-hydroxytryptamine, 5-HT) is a crucial signaling molecule within the gut, acting on a variety of receptor subtypes to modulate ENS activity. The 5-HT₄ receptor, a Gs protein-coupled receptor, is prominently expressed on enteric neurons, including cholinergic and non-adrenergic, non-cholinergic (NANC) neurons[1]. Activation of these receptors is generally excitatory, leading to enhanced neurotransmitter release and increased propulsive motor activity[2][3].

Prucalopride is a first-in-class benzofuran (B130515) derivative with high selectivity and affinity for the 5-HT₄ receptor, distinguishing it from previous generations of 5-HT₄ agonists that exhibited off-target effects[4]. This high selectivity contributes to its favorable safety profile[4].

Molecular Mechanism of Action

The primary mechanism of action of prucalopride on enteric neurons is initiated by its binding to and activation of 5-HT₄ receptors located on the presynaptic terminals of these neurons[5]. This interaction triggers a cascade of intracellular events that ultimately culminates in enhanced neurotransmitter release, most notably acetylcholine (B1216132) (ACh)[5][6].

Receptor Binding Affinity and Selectivity

Prucalopride exhibits a high affinity for human 5-HT₄ receptor isoforms. Its selectivity for the 5-HT₄ receptor over other serotonin receptor subtypes and other G protein-coupled receptors is a key feature of its pharmacological profile.

| Receptor/Target | Species | Parameter | Value | Reference |

| 5-HT₄ₐ Receptor | Human | pKi | 8.6 | [7] |

| 5-HT₄b Receptor | Human | pKi | 8.1 | [7] |

| 5-HT₃ Receptor | Human | pKi | < 6.0 | [7] |

| hERG Channel | - | pIC₅₀ | < 5.0 | [7] |

Downstream Signaling Pathway

The activation of the 5-HT₄ receptor by prucalopride initiates a well-defined intracellular signaling cascade:

-

G-Protein Activation: As a Gs protein-coupled receptor, the binding of prucalopride induces a conformational change in the 5-HT₄ receptor, leading to the activation of the associated heterotrimeric Gs protein. This involves the exchange of GDP for GTP on the α-subunit of the Gs protein (Gαs).

-

Adenylyl Cyclase Activation: The activated Gαs-GTP complex then binds to and activates adenylyl cyclase, a membrane-bound enzyme.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), leading to an increase in intracellular cAMP concentration[3].

-

Protein Kinase A (PKA) Activation: cAMP acts as a second messenger, binding to the regulatory subunits of Protein Kinase A (PKA) and causing their dissociation from the catalytic subunits. This frees the catalytic subunits to phosphorylate downstream target proteins[3].

-

Modulation of Neurotransmitter Release: While the precise downstream targets of PKA in enteric neurons that mediate the effects of prucalopride are still under investigation, it is hypothesized that PKA phosphorylates key proteins involved in neurotransmitter release, such as ion channels or components of the synaptic vesicle fusion machinery. This phosphorylation event is believed to increase the probability of neurotransmitter release upon neuronal depolarization.

-

Regulation by Phosphodiesterases (PDEs): The intracellular levels of cAMP are tightly regulated by phosphodiesterases (PDEs), which catalyze the breakdown of cAMP to AMP. Studies have shown that the signaling pathway of the 5-HT₄ receptor in cholinergic neurons is controlled by PDE4[8]. Inhibition of PDE4 can enhance the facilitating effect of prucalopride on acetylcholine release[8].

Signaling Pathway of Prucalopride in Enteric Neurons

Caption: Prucalopride activates the 5-HT₄ receptor, leading to a cAMP/PKA-mediated signaling cascade that enhances acetylcholine release from enteric neurons.

Effects on Enteric Neuron Function and Gastrointestinal Motility

The activation of the 5-HT₄ receptor signaling pathway by prucalopride has profound effects on the function of enteric neurons and, consequently, on gastrointestinal motility.

Facilitation of Cholinergic and NANC Neurotransmission

Prucalopride enhances both cholinergic and excitatory non-adrenergic, non-cholinergic (NANC) neurotransmission in the enteric nervous system[1]. The facilitation of cholinergic neurotransmission, leading to increased acetylcholine release, is a primary driver of its prokinetic effects[6]. This results in increased smooth muscle contraction and accelerated gastrointestinal transit.

Prokinetic Effects

Numerous preclinical and clinical studies have demonstrated the prokinetic effects of prucalopride throughout the gastrointestinal tract.

| Study Type | Model | Prucalopride Dose | Effect | Reference |

| In vivo | Fasted Rats | 1 and 2 mg/kg (IV) | Significant increase in gastrointestinal propulsion rate at 2 and 4 hours. | [1] |

| In vivo | Guinea Pigs (Postoperative Ileus) | 10 mg/kg (oral) | Significant increase in fecal pellet output, indicating accelerated colonic motility. | [9] |

| Clinical Trial | Healthy Volunteers | 2 mg/day | Significant increase in mean number of weekly stools and shortening of mean colonic transit time. | [10] |

| Clinical Trial | Patients with Chronic Constipation | 2 mg/day | Reduction in colonic transit time by an average of 12 hours. | [11] |

Neurotrophic and Neuroprotective Effects

Emerging evidence suggests that beyond its prokinetic properties, prucalopride exerts neurotrophic and neuroprotective effects on enteric neurons.

Promotion of Neuronal Survival and Neurogenesis

Studies have shown that activation of the 5-HT₄ receptor can promote the survival of enteric neurons and may even stimulate neurogenesis from enteric neural stem cells[12]. Prucalopride has been demonstrated to protect human enteric neurons from oxidative stress-induced apoptosis[13].

| Study Type | Model | Prucalopride Concentration | Effect | Reference |

| In vitro | Human SH-SY5Y cells (oxidative stress model) | 1 nM | Increased neuronal survival from 33.3% to 73.5%. | [13] |

| In vitro | Human enteric neurospheres (oxidative stress model) | 1 nM | Significant reduction in pro-apoptotic caspase-3 and caspase-9 activation. | [13] |

The neuroprotective effects of prucalopride are also mediated through the 5-HT₄ receptor, as they are blocked by 5-HT₄ receptor antagonists[13]. The downstream signaling pathways involved in these neurotrophic effects are an active area of research but are thought to involve the activation of cAMP response element-binding protein (CREB).

Experimental Workflow for Assessing Prucalopride's Neuroprotective Effects

Caption: A typical experimental workflow to investigate the neuroprotective effects of prucalopride on enteric neurons under oxidative stress.

Detailed Experimental Protocols

In Vitro Organ Bath for Assessing Prucalopride's Effect on Colonic Motility

This protocol is adapted from studies investigating the contractile response of guinea pig colonic tissue to prucalopride.

1. Tissue Preparation:

- Humanely euthanize a guinea pig.

- Isolate a segment of the distal colon and place it in Krebs-Ringer bicarbonate solution (composition in mM: NaCl 118, KCl 4.7, CaCl₂ 2.5, KH₂PO₄ 1.2, MgSO₄ 1.2, NaHCO₃ 25, and glucose 11.1), continuously gassed with 95% O₂ and 5% CO₂.

- Carefully remove the mucosa and submucosa to obtain a preparation of the longitudinal muscle with the myenteric plexus (LMMP) attached.

- Cut the LMMP into strips (approximately 1 cm long and 0.2 cm wide).

2. Organ Bath Setup:

- Suspend the tissue strips in a 10 mL organ bath containing Krebs-Ringer solution at 37°C and gassed with 95% O₂ and 5% CO₂.

- Attach one end of the tissue strip to a fixed hook and the other end to an isometric force transducer connected to a data acquisition system.

- Apply a resting tension of 1 g and allow the tissue to equilibrate for at least 60 minutes, with regular washing every 15 minutes.

3. Experimental Procedure:

- Induce submaximal cholinergic contractions using electrical field stimulation (EFS) with appropriate parameters (e.g., 40 V, 0.5 ms (B15284909) pulse duration, 4 Hz for 10 s).

- Once a stable baseline of submaximal contractions is achieved, add prucalopride to the organ bath in a cumulative concentration-response manner (e.g., 10⁻⁹ to 10⁻⁵ M).

- Record the increase in the amplitude of the EFS-induced contractions.

4. Data Analysis:

- Express the contractile response to prucalopride as a percentage of the maximal contraction induced by a reference agonist (e.g., carbachol).

- Construct a concentration-response curve and calculate the EC₅₀ value for prucalopride.

Acetylcholine Release Assay from Myenteric Plexus

This protocol is based on methods used to measure neurotransmitter release from isolated myenteric plexus preparations.

1. Tissue Preparation:

- Prepare LMMP strips from guinea pig ileum or colon as described in the organ bath protocol.

- Incubate the tissue strips in Krebs-Ringer solution containing [³H]-choline (e.g., 1 µCi/mL) for 60 minutes to allow for the uptake and conversion of radiolabeled choline (B1196258) into [³H]-acetylcholine.

2. Superfusion and Stimulation:

- Transfer the radiolabeled tissue strips to a superfusion chamber and continuously perfuse with Krebs-Ringer solution at a constant flow rate (e.g., 1 mL/min).

- Collect the superfusate in fractions (e.g., every 2 minutes).

- After a washout period to establish a stable baseline of [³H] release, stimulate the tissue with two periods of electrical field stimulation (S1 and S2) of equal duration and intensity, separated by a washout period.

3. Drug Application:

- Introduce prucalopride into the superfusion medium before the second stimulation period (S2).

4. Measurement of Radioactivity:

- Determine the radioactivity in each collected fraction using liquid scintillation counting.

5. Data Analysis:

- Calculate the fractional release of tritium (B154650) for each sample.

- Express the effect of prucalopride as the ratio of the tritium released during S2 to that released during S1 (S2/S1 ratio). An increase in the S2/S1 ratio in the presence of prucalopride indicates enhanced acetylcholine release.

Conclusion and Future Directions

Prucalopride succinate's mechanism of action on enteric neurons is centered on its selective activation of 5-HT₄ receptors, leading to a Gs-cAMP-PKA signaling cascade that facilitates the release of acetylcholine and other prokinetic neurotransmitters. This targeted action effectively enhances gastrointestinal motility. Furthermore, the emerging evidence of its neuroprotective and potentially neurogenic properties opens new avenues for therapeutic applications in motility disorders associated with neuronal degeneration.

Future research should focus on elucidating the specific downstream targets of PKA in enteric neurons that are phosphorylated following 5-HT₄ receptor activation. A more precise quantification of the dose-dependent effects of prucalopride on the electrophysiological properties of enteric neurons and on acetylcholine release will further refine our understanding of its mechanism of action. Such studies will be invaluable for the development of next-generation prokinetic agents with improved efficacy and broader therapeutic applications.

References

- 1. journals.physiology.org [journals.physiology.org]

- 2. researchgate.net [researchgate.net]

- 3. Colonic 5-HT4 receptors are targets for novel prokinetic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Prucalopride might improve intestinal motility by promoting the regeneration of the enteric nervous system in diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A protein tyrosine kinase receptor, c-RET signaling pathway contributes to the enteric neurogenesis induced by a 5-HT4 receptor agonist at an anastomosis after transection of the gut in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is the mechanism of this compound? [synapse.patsnap.com]

- 7. spandidos-publications.com [spandidos-publications.com]

- 8. Expression and function of 5-HT4 receptors in the mouse enteric nervous system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. journals.physiology.org [journals.physiology.org]

- 10. researchgate.net [researchgate.net]

- 11. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. 5-HT4 Receptor-Mediated Neuroprotection and Neurogenesis in the Enteric Nervous System of Adult Mice | Journal of Neuroscience [jneurosci.org]

Synthesis and Chemical Characterization of Prucalopride Succinate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and chemical characterization of prucalopride (B966) succinate (B1194679), a selective high-affinity serotonin (B10506) (5-HT4) receptor agonist. The document details the synthetic pathways, experimental protocols for characterization, and presents quantitative data in a structured format for ease of reference.

Introduction

Prucalopride succinate is the succinate salt of prucalopride, a dihydro-benzofuran-carboxamide derivative with potent prokinetic activity.[1] It is indicated for the symptomatic treatment of chronic constipation in adults in whom laxatives fail to provide adequate relief.[2] The chemical name for this compound is 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid.[3] This guide outlines the chemical synthesis and the analytical methodologies employed for its characterization, ensuring its quality, purity, and identity.

Synthesis of this compound

The synthesis of this compound is a multi-step process that can be achieved through various routes. The most common and industrially viable method involves the condensation of two key intermediates: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine (B103848), followed by salt formation with succinic acid.

Synthesis of Key Intermediates

2.1.1. Synthesis of 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid

A common route for the synthesis of this intermediate begins with methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate. The process involves cyclization, chlorination, and subsequent hydrolysis.

-

Step 1: Cyclization: Methyl 4-(acetylamino)-2-hydroxy-3-(2-hydroxyethyl)benzoate undergoes cyclization in the presence of triphenylphosphine (B44618) and diethyl azodicarboxylate to yield methyl 4-acetamido-2,3-dihydrobenzofuran-7-carboxylate.[1][4]

-

Step 2: Chlorination: The resulting dihydrobenzofuran derivative is then chlorinated using N-chlorosuccinimide (NCS) to introduce a chlorine atom at the 5-position, affording methyl 4-acetamido-5-chloro-2,3-dihydrobenzofuran-7-carboxylate.[1][4]

-

Step 3: Hydrolysis: Finally, the acetyl and methyl ester protecting groups are removed by hydrolysis under alkaline conditions, followed by acidification to yield 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid.[1][4]

2.1.2. Synthesis of 1-(3-methoxypropyl)-4-piperidinamine

This intermediate can be synthesized starting from 4-aminopiperidine (B84694).

-

Step 1: N-Alkylation: 4-aminopiperidine is reacted with 1-bromo-3-methoxypropane (B1268092) in the presence of a base to yield 1-(3-methoxypropyl)-4-piperidinamine.[5]

An alternative approach involves the reductive amination of 1-(3-methoxypropyl)piperidin-4-one (B175049) with a suitable amine source.

Final Condensation and Salt Formation

-

Step 1: Amide Coupling: 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid and 1-(3-methoxypropyl)-4-piperidinamine are coupled using a suitable coupling agent, such as 1,1'-carbonyldiimidazole (B1668759) (CDI) or ethyl chloroformate, in an appropriate solvent like dichloromethane (B109758) or acetonitrile (B52724) to form prucalopride free base.[6][7]

-

Step 2: Salt Formation: The prucalopride free base is then treated with succinic acid in a suitable solvent system, such as a mixture of isopropanol, ethanol, and water, to precipitate this compound.[6] The resulting solid is then filtered, washed, and dried.

Below is a DOT script representation of the primary synthesis pathway.

References

- 1. geneesmiddeleninformatiebank.nl [geneesmiddeleninformatiebank.nl]

- 2. jipbs.com [jipbs.com]

- 3. This compound | C22H32ClN3O7 | CID 9870009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-amino-5-chloro-2,3-dihydrobenzofuran-7-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 5. CN105130880A - Method for preparing 1-(3-methoxypropyl)-4-piperidinamine - Google Patents [patents.google.com]

- 6. tdcommons.org [tdcommons.org]

- 7. CN103664912A - Synthesis process of prucalopride - Google Patents [patents.google.com]

An In-Depth Technical Guide to the In Vivo Pharmacokinetic and Pharmacodynamic Profile of Prucalopride Succinate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist, the first in the dihydro-benzofuran-carboxamide class.[1][2] It is indicated for the symptomatic treatment of chronic idiopathic constipation (CIC) in adults for whom laxatives do not provide adequate relief.[3][4] Unlike previous 5-HT4 agonists such as cisapride (B12094) and tegaserod, which were withdrawn or restricted due to off-target cardiovascular effects, prucalopride's high selectivity for the 5-HT4 receptor confers a favorable safety profile.[2][5] This guide provides a comprehensive technical overview of the in vivo pharmacokinetic (PK) and pharmacodynamic (PD) properties of prucalopride, supported by quantitative data, experimental methodologies, and pathway visualizations.

Pharmacodynamic Profile

Mechanism of Action

Prucalopride exerts its prokinetic effects by selectively agonizing the 5-HT4 receptors located on enteric neurons.[2][3] This activation enhances the release of acetylcholine, a key neurotransmitter that stimulates peristalsis and propulsive contractions throughout the gastrointestinal (GI) tract.[3] Specifically, it has been shown to increase the number and amplitude of high-amplitude propagating contractions (HAPCs) in the colon, which are critical for mass movements and defecation.[6]

5-HT4 Receptor Signaling Pathway

Activation of the Gs-protein coupled 5-HT4 receptor by prucalopride initiates a downstream signaling cascade. This process involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[7] Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various intracellular targets, ultimately resulting in enhanced neurotransmitter release and smooth muscle contraction.

Receptor Selectivity and Potency

Prucalopride's clinical utility is defined by its high selectivity for the 5-HT4 receptor, with an affinity that is over 150 times greater than for other receptors, including other serotonin receptor subtypes and the hERG channel, minimizing the risk of cardiovascular side effects.[1][5][8]

| Parameter | Receptor Subtype | Value | Species |

| Binding Affinity (Ki) | Human 5-HT4A | 2.5 nM[8][9][10] | Human |

| Human 5-HT4B | 8.0 nM[8][9][10] | Human | |

| Human D4 | 1.6 - 2.4 µM[8] | Human | |

| Human 5-HT2B | 2.2 µM[8] | Human | |

| Mouse 5-HT3 | 3.5 - 3.8 µM[8] | Mouse | |

| Functional Potency (pEC50) | N/A | 7.48 (Contraction)[2] | Guinea Pig (Colon) |

| N/A | 7.8 (Relaxation)[9] | Rat (Esophagus) | |

| Table 1: Prucalopride Receptor Binding Affinity and Functional Potency. |

In Vivo Pharmacodynamic Effects

Clinical and preclinical studies have demonstrated prucalopride's significant effects on gastrointestinal transit. In patients with chronic constipation, a 2 mg daily dose has been shown to accelerate gastric, small bowel, and colonic transit.[11] An integrated analysis of studies in CIC patients showed that a 2 mg dose of prucalopride reduced the mean colonic transit time by 12 hours from a baseline of 65 hours.[6]

Pharmacokinetic Profile

Prucalopride exhibits a predictable pharmacokinetic profile characterized by rapid absorption, extensive distribution, minimal metabolism, and predominantly renal excretion.[1]

Absorption

Prucalopride is rapidly absorbed following oral administration, with peak plasma concentrations (Cmax) typically reached within 2 to 3 hours.[12][13] Its absolute bioavailability is reported to be over 90%, and absorption is not significantly affected by food.[14]

Distribution

The drug is extensively distributed throughout the body, with a large volume of distribution.[4] The mean blood-to-plasma concentration ratio of 1.9 suggests significant uptake into blood cells.[15][16] Plasma protein binding is low, at approximately 30%.[14]

Metabolism

Metabolism is a minor elimination pathway for prucalopride.[1] In vitro studies show that human liver metabolism is very slow.[1] The primary metabolite, R107504, is formed via O-demethylation and subsequent oxidation.[14] Overall, metabolites account for a very small fraction of the administered dose.[14]

Excretion

The primary route of elimination is renal excretion.[16] Approximately 60% of an orally administered dose is excreted unchanged in the urine.[1] Renal clearance of prucalopride exceeds the normal glomerular filtration rate, indicating that elimination involves both passive filtration and active tubular secretion.[15][16] The terminal half-life is approximately 24-30 hours, allowing for once-daily dosing.[1][6]

Quantitative Pharmacokinetic Data (Human Studies)

The following tables summarize key pharmacokinetic parameters for prucalopride in healthy adult volunteers.

| Parameter | Single Dose (2 mg) | Steady State (2 mg, once daily) |

| Tmax (median) | 2 - 3 hours[12][13] | 2 hours[17] |

| Cmax (mean) | 4.92 ng/mL[12][17] | 7.0 - 8.09 ng/mL[6][12][17] |

| AUC0-∞ (mean) | 89.3 - 96.5 ng·h/mL[12][14] | N/A |

| AUC0-24h (mean) | N/A | 103.6 - 109 ng·h/mL[6][12] |

| Terminal Half-life (t½) | ~24 - 30 hours[1][6] | ~24 hours[6] |

| Cmin (mean) | N/A | 2.21 - 2.5 ng/mL[6][17] |

| Table 2: Key Pharmacokinetic Parameters of Prucalopride in Healthy Adults. |

| Parameter | Description |

| Bioavailability | >90%[14] |

| Plasma Protein Binding | ~30%[14] |

| Renal Excretion (unchanged) | ~60% of dose[1] |

| Fecal Excretion (unchanged) | >6% of dose[1] |

| Accumulation Ratio | 1.9 to 2.3[4][6] |

| Steady State Attainment | 3 - 4 days[1][6] |

| Table 3: Additional Pharmacokinetic Properties of Prucalopride. |

Experimental Protocols

Protocol 1: Human Pharmacokinetic Study (Single and Multiple Dose)

-

Objective: To determine the pharmacokinetic profile of prucalopride after single and repeated oral doses.

-

Design: A typical study is an open-label, single-center trial.[12][17]

-

Single-Dose Phase: Fasted healthy subjects receive a single oral dose of 2 mg prucalopride succinate (B1194679).

-

Washout Period: A washout period of at least 7 days follows.

-

Multiple-Dose Phase: Subjects receive the same dose once daily for a set period (e.g., 7 days) to assess steady-state kinetics.[12][17]

-

-

Blood Sampling: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) for both phases.[18]

-

Bioanalysis: Plasma concentrations of prucalopride are quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[17][18]

-

Data Analysis: PK parameters (Cmax, Tmax, AUC, t½) are calculated from the plasma concentration-time data using non-compartmental analysis software (e.g., WinNonlin).[17][19]

Protocol 2: In Vivo Gastrointestinal Transit Study (Scintigraphy)

-

Objective: To measure the effect of prucalopride on gastric emptying, small bowel, and colonic transit times.

-

Design: A randomized, double-blind, placebo-controlled, crossover study.[20]

-

Subjects: Patients with diagnosed delayed transit (e.g., gastroparesis or chronic constipation).[11][20]

-

Treatment: Patients receive prucalopride (e.g., 2 mg daily) or a matching placebo for a defined period (e.g., 4 weeks).[20]

-

Washout: A washout period (e.g., 2 weeks) separates the treatment arms.[20]

-

-

Methodology:

-

Test Meal: Subjects consume a standardized meal labeled with a radioisotope (e.g., Technetium-99m).[21]

-

Imaging: A gamma camera captures serial images of the abdomen at specified intervals to track the movement of the radiolabeled meal through the GI tract.

-

Data Analysis: The geometric center of the radioisotope is calculated over time to determine gastric emptying half-time (GE T½) and transit through the small bowel and different regions of the colon.[5]

-

Conclusion

Prucalopride succinate possesses a well-defined pharmacokinetic and pharmacodynamic profile that underpins its efficacy and safety in the treatment of chronic idiopathic constipation. Its high selectivity and affinity for the 5-HT4 receptor translate into potent, targeted prokinetic activity throughout the gastrointestinal tract.[2][5] The predictable pharmacokinetics, characterized by rapid absorption, minimal metabolism, and a half-life supporting once-daily dosing, further contribute to its utility as a therapeutic agent.[1][6] The methodologies outlined provide a robust framework for the continued investigation and characterization of this and similar compounds in drug development.

References

- 1. Prucalopride - Wikipedia [en.wikipedia.org]

- 2. tandfonline.com [tandfonline.com]

- 3. droracle.ai [droracle.ai]

- 4. pdf.hres.ca [pdf.hres.ca]

- 5. Role of prucalopride, a serotonin (5-HT4) receptor agonist, for the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dailymed.nlm.nih.gov [dailymed.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. selleckchem.com [selleckchem.com]

- 10. Prucalopride | CAS:179474-81-8 | 5-HT4A and 5-HT4B receptor agonist | High Purity | Manufacturer BioCrick [biocrick.com]

- 11. Prucalopride: safety, efficacy and potential applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Pharmacokinetics of single and repeated oral doses prucalopride in healthy Chinese volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Articles [globalrx.com]

- 14. go.drugbank.com [go.drugbank.com]

- 15. researchgate.net [researchgate.net]

- 16. A Phase I Study to Investigate the Absorption, Pharmacokinetics, and Excretion of [(14)C]Prucalopride After a Single Oral Dose in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacokinetics and bioequivalence assessment of two prucalopride formulations in healthy Chinese women: a randomized, open-label, two-period, two-sequence, self-crossover study - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Pharmacokinetics and bioequivalence assessment of two prucalopride formulations in healthy Chinese women: a randomized, open-label, two-period, two-sequence, self-crossover study [frontiersin.org]

- 20. darmzentrum-bern.ch [darmzentrum-bern.ch]

- 21. siriusstore.com [siriusstore.com]

Investigating Off-Target Effects of Prucalopride Succinate at High Concentrations: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate (B1194679) is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist widely recognized for its efficacy in treating chronic idiopathic constipation.[1][2][3] Its therapeutic action is primarily mediated through the activation of 5-HT4 receptors in the gastrointestinal tract, which stimulates peristalsis.[3][4] However, understanding the pharmacological profile of any drug candidate necessitates a thorough investigation of its potential off-target effects, especially at concentrations exceeding the therapeutic range. This guide provides a comprehensive technical overview of the known off-target interactions of prucalopride succinate at high concentrations, details the experimental protocols used to determine these effects, and visualizes the relevant biological pathways and experimental workflows.

Introduction

The development of selective receptor agonists has been a significant advancement in pharmacology, aiming to maximize therapeutic efficacy while minimizing adverse effects. Prucalopride was developed with high selectivity for the 5-HT4 receptor to avoid the cardiovascular side effects associated with earlier, less selective 5-HT4 agonists like cisapride, which interacted with hERG potassium channels.[2][5][6][7][8] Despite its high selectivity, in vitro studies have explored the binding affinity of prucalopride across a wide range of other receptors and ion channels at supratherapeutic concentrations. This document synthesizes the available data on these off-target interactions, providing a critical resource for researchers in pharmacology and drug development.

Off-Target Binding Profile of Prucalopride

Comprehensive in vitro receptor-ligand binding studies have demonstrated that prucalopride's affinity for other receptors is significantly lower than for the 5-HT4 receptor.[1][9] The binding affinity of prucalopride and its metabolites for non-5-HT4 receptors is reported to be 150 to over 10,000 times lower.[9]

Quantitative Analysis of Off-Target Binding

The following tables summarize the quantitative data from various in vitro binding assays, presenting the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for prucalopride at various non-target receptors and ion channels.

| Receptor/Ion Channel | Species/System | Ligand | Ki (nM) | Fold Selectivity vs. 5-HT4a (Ki=2.5 nM) | Reference |

| Primary Target | |||||

| 5-HT4a Receptor | Human | - | 2.5 | 1 | [9][10][11] |

| 5-HT4b Receptor | Human | - | 8 | 3.2 | [9][11] |

| Off-Target Interactions | |||||

| Dopamine (B1211576) D2 Receptor | - | - | 1600-2400 | 640-960 | [9] |

| 5-HT2B Receptor | Human | - | 2200 | 880 | [9] |

| 5-HT3 Receptor | Mouse | - | 3500-3800 | 1400-1520 | [9] |

Table 1: Receptor Binding Affinity (Ki) of Prucalopride for On-Target and Off-Target Receptors.

| Channel | Species/System | IC50 (µM) | Therapeutic Plasma Concentration (approx.) | Safety Margin | Reference |

| hERG K+ Channel | HEK 293 Cells | 4.1 - 5.7 | ~20 nM (0.02 µM) | >200x | [12][13] |

Table 2: Inhibitory Concentration (IC50) of Prucalopride for the hERG Potassium Channel.

Signaling Pathways

On-Target 5-HT4 Receptor Signaling

Prucalopride is an agonist at the 5-HT4 receptor, which is a G-protein coupled receptor (GPCR) positively coupled to adenylyl cyclase via the Gs alpha subunit.[5] Activation of this pathway leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn modulates the release of neurotransmitters such as acetylcholine (B1216132) in the enteric nervous system, leading to enhanced gastrointestinal motility.[5]

Potential Off-Target Signaling

At high concentrations, prucalopride may interact with other receptors, such as the dopamine D2 receptor, which is typically coupled to a Gi alpha subunit, leading to the inhibition of adenylyl cyclase and a decrease in cAMP levels. However, given the significantly lower affinity of prucalopride for the D2 receptor, this effect is not considered clinically relevant at therapeutic doses.

Experimental Protocols

The investigation of off-target effects relies on a suite of standardized in vitro assays.

Radioligand Binding Assay (Competition Assay)

This assay is a cornerstone for determining the binding affinity (Ki) of a test compound for a specific receptor.[14][15][16]

Objective: To determine the affinity of prucalopride for various off-target receptors by measuring its ability to compete with a known high-affinity radioligand.

General Protocol:

-

Membrane Preparation: Cell membranes expressing the receptor of interest are prepared from cultured cells or tissue homogenates.

-

Incubation: A fixed concentration of a specific radioligand (e.g., [3H]-spiperone for D2 receptors) is incubated with the membrane preparation in the presence of varying concentrations of prucalopride.

-

Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.

-

Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of prucalopride that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional Assays

Functional assays are crucial for determining whether the binding of a compound to a receptor results in a biological response (agonist, antagonist, or inverse agonist activity).

This assay measures the impact of a compound on the intracellular concentration of cAMP, a key second messenger for many GPCRs.[17]

Objective: To assess the functional activity of prucalopride at 5-HT4 and potential off-target GPCRs by measuring changes in intracellular cAMP levels.

General Protocol:

-

Cell Culture: Cells expressing the receptor of interest are cultured in microplates.

-

Pre-treatment: Cells are often pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.

-

Compound Addition: Varying concentrations of prucalopride are added to the cells. For antagonist testing, a known agonist is also added.

-

Incubation: The cells are incubated to allow for a cellular response.

-

Cell Lysis: The cells are lysed to release intracellular cAMP.

-

cAMP Detection: The concentration of cAMP is measured using a competitive immunoassay (e.g., ELISA) or a reporter gene assay (e.g., GloSensor™ cAMP Assay).[18]

-

Data Analysis: Concentration-response curves are generated to determine the EC50 (for agonists) or IC50 (for antagonists).

This electrophysiological technique is the "gold standard" for assessing a drug's potential to block the hERG potassium channel, a critical factor in cardiac safety assessment.[19]

Objective: To determine the inhibitory effect of prucalopride on the hERG potassium channel current.

General Protocol:

-

Cell Preparation: A single cell expressing hERG channels (e.g., HEK 293 cells) is isolated.

-

Patching: A glass micropipette with a very small tip is sealed onto the surface of the cell membrane.

-

Whole-Cell Configuration: The membrane patch within the pipette is ruptured to allow electrical access to the entire cell.

-

Voltage Clamp: The membrane potential is controlled, and specific voltage protocols are applied to elicit hERG channel currents.

-

Compound Application: Prucalopride at various concentrations is applied to the cell.

-

Current Measurement: The hERG channel current is measured before and after the application of prucalopride.

-

Data Analysis: The concentration-dependent inhibition of the hERG current is used to determine the IC50 value.[12]

Discussion of Findings

The extensive in vitro data confirms that prucalopride is a highly selective 5-HT4 receptor agonist.[1][9] While interactions with other receptors and channels, such as the dopamine D2 receptor and the hERG potassium channel, are observed at high concentrations, the safety margin is substantial.[9][12][13] The IC50 for hERG channel blockade is more than 200 times the therapeutic plasma concentration, suggesting a low risk of proarrhythmic effects at clinical doses.[5][12]

The observed off-target effects in non-clinical animal studies at supratherapeutic doses, such as palpebral ptosis in rodents and sedation in dogs, may be attributable to interactions with central nervous system receptors, although prucalopride has very low brain penetration.[1][9]

Conclusion

This compound exhibits a favorable off-target profile, with a high degree of selectivity for the 5-HT4 receptor. The off-target interactions identified in vitro occur at concentrations significantly higher than those achieved during therapeutic use, indicating a low potential for clinically relevant off-target effects. The methodologies described in this guide represent the standard for characterizing the selectivity and safety profile of drug candidates and underscore the importance of comprehensive in vitro screening in modern drug development. This in-depth understanding of prucalopride's pharmacology supports its safe and effective use in the treatment of chronic idiopathic constipation.

References

- 1. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - Drugs in Context [drugsincontext.com]

- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 3. astrahealthcareltd.com [astrahealthcareltd.com]

- 4. go.drugbank.com [go.drugbank.com]

- 5. An update on prucalopride in the treatment of chronic constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. Role of prucalopride, a serotonin (5-HT(4)) receptor agonist, for the treatment of chronic constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Tissue distribution and abuse potential of prucalopride: findings from non-clinical and clinical studies - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. selleckchem.com [selleckchem.com]

- 12. The action of the novel gastrointestinal prokinetic prucalopride on the HERG K+ channel and the common T897 polymorph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Gastrointestinal prokinetic drugs have different affinity for the human cardiac human ether-à-gogo K(+) channel - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Radioligand Binding Assay - THE GPCR WORKGROUP [gpcr.ut.ee]

- 16. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 17. 5-HT induces cAMP production in crypt colonocytes at a 5-HT4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. promega.com [promega.com]

- 19. The hERG potassium channel and hERG screening for drug-induced torsades de pointes - PubMed [pubmed.ncbi.nlm.nih.gov]

The Prokinetic Effects of Prucalopride Succinate on Gastrointestinal Motility: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the effects of prucalopride (B966) succinate (B1194679) on gastrointestinal (GI) motility. Prucalopride, a high-affinity, selective serotonin (B10506) type 4 (5-HT4) receptor agonist, has demonstrated significant prokinetic activity throughout the GI tract.[1][2] This document synthesizes quantitative data from key clinical trials, details the experimental protocols used to assess its efficacy, and visualizes the underlying signaling pathways and experimental workflows.

Core Mechanism of Action

Prucalopride exerts its prokinetic effects by selectively binding to and activating 5-HT4 receptors located on presynaptic cholinergic enteric neurons within the myenteric plexus of the gastrointestinal tract.[3][4] This activation enhances the release of the excitatory neurotransmitter acetylcholine (B1216132) (ACh).[4][5] Increased ACh levels stimulate muscarinic receptors on smooth muscle cells, leading to increased contractility of the longitudinal muscles and coordinated peristaltic waves that propel luminal contents forward.[4][6] Prucalopride's high selectivity for the 5-HT4 receptor minimizes off-target effects, contributing to a favorable safety profile compared to less selective prokinetic agents.[7][8]

References

- 1. Efficacy and Safety of Prucalopride in Chronic Constipation: An Integrated Analysis of Six Randomized, Controlled Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 2. geiselmed.dartmouth.edu [geiselmed.dartmouth.edu]

- 3. d-nb.info [d-nb.info]

- 4. Frontiers | Video Capsule Endoscopy: A Tool for the Assessment of Small Bowel Transit Time [frontiersin.org]

- 5. Colonic transit study by radio-opaque markers to investigate constipation: validation of a new protocol for a population with rapid gut transit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]

- 7. radiopaedia.org [radiopaedia.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Potential Neuroprotective Effects of Prucalopride Succinate in Neurodegenerative Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate (B1194679), a high-affinity selective serotonin (B10506) 5-HT4 receptor agonist, is currently approved for the treatment of chronic constipation. Emerging preclinical evidence suggests that beyond its prokinetic effects, prucalopride may exert significant neuroprotective and cognitive-enhancing properties in models of neurodegenerative diseases, including Parkinson's and Alzheimer's disease. This technical guide provides an in-depth overview of the current research, detailing the experimental findings, methodologies, and proposed mechanisms of action. Quantitative data are summarized in structured tables for comparative analysis, and key experimental protocols are described in detail. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of the potential therapeutic applications of prucalopride succinate in neurodegeneration.

Introduction

Neurodegenerative diseases such as Parkinson's disease (PD) and Alzheimer's disease (AD) are characterized by the progressive loss of specific neuronal populations, leading to severe motor and cognitive impairments. Current therapeutic strategies primarily offer symptomatic relief without halting the underlying neurodegenerative processes. The serotonin 5-HT4 receptor has emerged as a promising target for neuroprotection and cognitive enhancement.[1][2] Prucalopride, as a selective 5-HT4 receptor agonist, has been investigated for its potential to mitigate neurodegeneration in various experimental models.[3][4] This document synthesizes the key findings and methodologies from these seminal studies.

Evidence of Neuroprotection in Parkinson's Disease Models

Prucalopride has demonstrated notable neuroprotective effects in the widely used 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (B15802) (MPTP) mouse model of Parkinson's disease. This model recapitulates key pathological features of PD, including the loss of dopaminergic neurons in the substantia nigra and subsequent motor deficits.

Quantitative Data Summary

| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |

| MPTP-induced PD mice | Prucalopride (i.p.) | Dopamine (B1211576) Levels (Striatum) | Increased | [3] |

| MPTP-induced PD mice | Prucalopride (i.p.) | Dopamine Turnover (Striatum) | Decreased | [3] |

| MPTP-induced PD mice | Prucalopride (i.p.) | Motor Deficits (e.g., pole test) | Improved performance | [3] |

| MPTP-induced PD mice | Prucalopride (i.p.) | Intestinal Barrier Impairment | Ameliorated | [3] |

| MPTP-induced PD mice | Prucalopride (i.p.) | IL-6 Release | Increased | [3] |

Experimental Protocols

2.2.1. MPTP-Induced Parkinson's Disease Mouse Model

-

Animals: Male C57BL/6 mice are commonly used due to their susceptibility to MPTP.[5]

-

MPTP Administration: MPTP is administered via intraperitoneal (i.p.) injection. A common regimen involves multiple injections (e.g., 20-30 mg/kg) over a short period to induce significant dopaminergic neurodegeneration.[3][6]

-

Prucalopride Treatment: this compound is dissolved in saline and administered intraperitoneally. Treatment can commence before or after MPTP administration to assess prophylactic or therapeutic effects, respectively.[3]

-

Behavioral Assessment: Motor function is evaluated using tests such as the pole test (to assess bradykinesia) and the rotarod test (to assess motor coordination and balance).[3]

-

Neurochemical Analysis: Following the behavioral assessments, brain tissue (specifically the striatum and substantia nigra) is collected for neurochemical analysis. Dopamine and its metabolites are quantified using high-performance liquid chromatography (HPLC) with electrochemical detection.[3]

-

Immunohistochemistry: Brain sections are stained for tyrosine hydroxylase (TH), a marker for dopaminergic neurons, to quantify the extent of neuronal loss in the substantia nigra.[3]

2.2.2. Measurement of Dopamine Levels

-

Tissue Preparation: Striatal tissue is dissected and homogenized in a solution containing an internal standard.

-

HPLC Analysis: The homogenate is centrifuged, and the supernatant is injected into an HPLC system equipped with a C18 reverse-phase column and an electrochemical detector.

-

Quantification: The concentration of dopamine is determined by comparing the peak area of the sample to that of a standard curve.[3]

Experimental Workflow Diagram

Evidence of Neuroprotection Against Oxidative Stress

Oxidative stress is a key pathological mechanism in many neurodegenerative diseases. Prucalopride has been shown to protect neurons from oxidative damage in in vitro models.

Quantitative Data Summary

| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |

| SH-SY5Y cells + H₂O₂ | Prucalopride (1 nM) | Neuronal Survival | Increased to 73.5 ± 0.1% (vs. 33.3 ± 0.1% with H₂O₂) | [7] |

| SH-SY5Y cells + H₂O₂ | Prucalopride (1 nM) | Caspase-3 Activation | Significantly reduced | [7] |

| SH-SY5Y cells + H₂O₂ | Prucalopride (1 nM) | Caspase-9 Activation | Significantly reduced | [7] |

| Human enteric neurospheres + H₂O₂ | Prucalopride (1 nM) | Neuronal Survival | Increased | [7] |

Experimental Protocols

3.2.1. In Vitro Oxidative Stress Model

-

Cell Culture: Human neuroblastoma SH-SY5Y cells are cultured in appropriate media.[7]

-

Prucalopride Pre-treatment: Cells are pre-treated with prucalopride (e.g., 1 nM) for a specified period before the induction of oxidative stress.[7]

-

Induction of Oxidative Stress: Hydrogen peroxide (H₂O₂) is added to the cell culture medium to induce oxidative stress and cell death.[7]

-

Cell Viability Assay: Cell viability is assessed using methods such as the Sulforhodamine B (SRB) assay or MTT assay.[7]

-

Apoptosis Assays: The activation of key apoptotic enzymes, such as caspase-3 and caspase-9, is measured using commercially available kits to quantify apoptosis.[7]

-

Specificity Confirmation: The 5-HT4 receptor antagonist GR113808 can be co-administered with prucalopride to confirm that the observed neuroprotective effects are mediated through the 5-HT4 receptor.[7]

Proposed Signaling Pathway

Evidence of Cognitive Enhancement in Alzheimer's Disease Models

Prucalopride has also been investigated for its potential to improve cognitive function in models relevant to Alzheimer's disease. The mechanism is thought to involve the modulation of amyloid precursor protein (APP) processing.

Quantitative Data Summary

| Experimental Model | Treatment Group | Outcome Measure | Result | Reference |

| Scopolamine-induced memory deficit mice | Prucalopride (5 mg/kg) + Donepezil (0.75 mg/kg) | Morris Water Maze Performance | Completely counteracted scopolamine-induced amnesia | [8] |

| Scopolamine-induced memory deficit mice | Prucalopride (5 mg/kg) | sAPPα Levels (Cortex) | Tendency to increase | [8] |

| SH-SY5Y cells | Prucalopride (1 µM) | sAPPα Secretion | Induced | [9][10] |

Experimental Protocols

4.2.1. Scopolamine-Induced Memory Deficit Model

-

Animals: C57Bl/6j mice are commonly used.[8]

-

Memory Impairment: Scopolamine, a muscarinic receptor antagonist, is administered to induce a transient memory deficit.[8]

-

Morris Water Maze Task: This task is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of opaque water. The time taken to find the platform (escape latency) and the time spent in the target quadrant during a probe trial (platform removed) are measured.[8]

-

Drug Treatment: Prucalopride, alone or in combination with other cognitive enhancers like donepezil, is administered before the probe test.[8]

-

Biochemical Analysis: Brain tissue (cortex and hippocampus) is collected to measure the levels of soluble amyloid precursor protein-alpha (sAPPα) by Western blotting.[8]

4.2.2. sAPPα Secretion Assay in SH-SY5Y Cells

-

Cell Culture and Transfection: SH-SY5Y cells are transfected with a construct encoding for APP.[9][10]

-

Drug Treatment: Cells are treated with prucalopride, and the cell culture supernatant is collected.[9][10]

-

sAPPα Measurement: The levels of sAPPα in the supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA) or by measuring the activity of a reporter protein fused to APP.[9][10]

-

Mechanism Investigation: To dissect the signaling pathway, inhibitors of various downstream targets (e.g., G proteins, kinases) can be used. RNA interference (siRNA) can be employed to knockdown specific proteins, such as ADAM family metalloproteinases, to identify the α-secretase responsible for sAPPα cleavage.[9][10]

sAPPα Processing Pathway

Conclusion and Future Directions

The preclinical data presented in this guide strongly suggest that this compound possesses neuroprotective properties that extend beyond its known effects on gastrointestinal motility. In models of Parkinson's disease, it demonstrates the ability to protect dopaminergic neurons and improve motor function. In the context of Alzheimer's disease, it shows potential for cognitive enhancement by promoting the non-amyloidogenic processing of APP. The underlying mechanism for these effects appears to be the activation of the 5-HT4 receptor and its downstream signaling pathways, including the cAMP/PKA/CREB cascade.

Further research is warranted to fully elucidate the molecular mechanisms of prucalopride-mediated neuroprotection and to explore its therapeutic potential in a broader range of neurodegenerative conditions. Clinical trials are the necessary next step to translate these promising preclinical findings into novel therapeutic strategies for patients suffering from these devastating diseases.

References

- 1. jneurosci.org [jneurosci.org]

- 2. 5-HT4 receptor-mediated neuroprotection and neurogenesis in the enteric nervous system of adult mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Protective effects of prucalopride in MPTP-induced Parkinson's disease mice: Neurochemistry, motor function and gut barrier - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. 5-HT4-mediated neuroprotection: a new therapeutic modality on the way? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. KoreaMed Synapse [synapse.koreamed.org]

- 6. mdpi.com [mdpi.com]

- 7. Prucalopride exerts neuroprotection in human enteric neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BioKB - Publication [biokb.lcsb.uni.lu]

- 9. Regulation of Amyloid Precursor Protein Processing by Serotonin Signaling | PLOS One [journals.plos.org]

- 10. Regulation of Amyloid Precursor Protein Processing by Serotonin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to Prucalopride Succinate: Molecular Structure, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prucalopride (B966) succinate (B1194679) is a high-affinity, selective serotonin (B10506) 5-HT₄ receptor agonist with potent prokinetic activity. It is the succinate salt of prucalopride, a dihydro-benzofuran-carboxamide derivative. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, synthesis, characterization, and mechanism of action, intended for professionals in pharmaceutical research and development.

Molecular Structure and Chemical Properties

Prucalopride succinate is chemically designated as 4-amino-5-chloro-2,3-dihydro-N-[1-(3-methoxypropyl)-4-piperidinyl]-7-benzofurancarboxamide succinate. The presence of the succinate salt improves the aqueous solubility and overall physicochemical properties of the active prucalopride base.

Table 1: Physicochemical and Identification Properties of this compound

| Property | Value | References |

| IUPAC Name | 4-amino-5-chloro-N-[1-(3-methoxypropyl)piperidin-4-yl]-2,3-dihydro-1-benzofuran-7-carboxamide;butanedioic acid | [1] |

| CAS Number | 179474-85-2 | [1] |

| Molecular Formula | C₂₂H₃₂ClN₃O₇ | [2] |

| Molecular Weight | 485.96 g/mol | [2] |

| Appearance | White to off-white solid | [2] |

| Melting Point | >196 °C (with decomposition) | [1] |

| Solubility | Soluble in water | [3] |

| pKa (Strongest Basic) | 8.98 (Predicted) |

Synthesis and Characterization

The synthesis of this compound involves a multi-step process, culminating in the formation of the active prucalopride base, followed by salt formation with succinic acid.

Synthesis of Prucalopride Base

A common synthetic route involves the condensation of 4-amino-5-chloro-2,3-dihydro-7-benzofurancarboxylic acid with 1-(3-methoxypropyl)-4-piperidinamine.

Experimental Protocol: Synthesis of Prucalopride

-

Activation of Carboxylic Acid: To a cooled (0-5°C) mixture of 4-amino-5-chloro-2,3-dihydro-benzofuran-7-carboxylic acid (50 g) in dichloromethane (B109758) (175 ml), slowly add triethylamine (B128534) (23.6 g) and ethyl chloroformate (27.9 g). Stir the mixture for 10 minutes.

-

Amide Coupling: Raise the temperature to 25-30°C and stir for 1 hour. Cool the mixture back to 0-5°C.

-

Slowly add a solution of 1-(3-methoxypropyl)piperidin-4-amine (48.3 g) in dichloromethane (250 ml) to the reaction mixture at 0-5°C and stir for 1 hour.

-

Work-up: Raise the temperature to 25-35°C and add water (500 ml). Separate the organic layer.

-

Purification: The crude prucalopride can be purified by recrystallization from a mixture of cyclohexane (B81311) and ethyl acetate (B1210297) to yield the pure base.[4]

Formation of this compound

The final step is the formation of the succinate salt to enhance the stability and bioavailability of the compound.

Experimental Protocol: Synthesis of this compound

-

Dissolution: Add prucalopride base (70 g) to isopropanol (B130326) (210 ml) at 25-35°C and stir for 10 minutes. Heat the mixture to 50-55°C and stir for an additional 15 minutes.

-

Filtration: Filter the warm solution through a hyflow bed to remove any particulates.

-

Salt Formation: To the filtrate, add a solution of succinic acid (22.4 g) in a mixture of ethanol (B145695) (52.5 ml) and water (122.5 ml) at 25-30°C. Stir for 15 minutes.

-

Crystallization: Cool the mixture to 25-35°C and continue stirring for 2 hours to allow for precipitation.

-

Isolation: Filter the precipitated solid, wash with isopropanol, and dry to obtain this compound.[4]

Characterization

The structural integrity and purity of this compound are confirmed using various analytical techniques.

Table 2: Analytical Characterization Methods for this compound

| Technique | Description |

| ¹H NMR | Confirms the chemical structure. A representative analysis is performed using a 400 MHz NMR spectrometer with a deuterated solvent like DMSO-d₆. The spectrum is compared with a reference standard to ensure conformity. |

| ¹³C NMR | Provides detailed information about the carbon framework of the molecule, further confirming the structure. |

| FT-IR | Identifies the functional groups present in the molecule through their characteristic vibrational frequencies. |

| HPLC | A robust method for determining the purity of this compound. A typical method uses a C18 column with a mobile phase of phosphate (B84403) buffer and methanol (B129727) at a detection wavelength of 225 nm. |

| LC-MS | Used to confirm the molecular weight and fragmentation pattern of the molecule, providing further structural confirmation and identification of any impurities. A certificate of analysis for a similar compound shows purity is often determined by LCMS.[2] |

Mechanism of Action and Signaling Pathway

Prucalopride is a selective, high-affinity agonist of the 5-HT₄ receptor. Activation of this G-protein coupled receptor initiates a downstream signaling cascade that ultimately enhances gastrointestinal motility.

The binding of prucalopride to the 5-HT₄ receptor, which is coupled to a Gs alpha subunit, stimulates adenylyl cyclase. This leads to an increase in intracellular cyclic AMP (cAMP) levels. While cAMP can activate Protein Kinase A (PKA), studies have shown that the 5-HT₄ receptor-mediated activation of the Extracellular signal-Regulated Kinase (ERK) pathway is largely independent of PKA. Instead, this pathway is dependent on the activation of Src, a non-receptor tyrosine kinase.[5][6] The activation of the Src-ERK pathway is a key component of the cellular response to prucalopride.[7]

Experimental Workflows

Quality Control of this compound API

A robust quality control workflow is essential to ensure the identity, purity, and quality of the Active Pharmaceutical Ingredient (API).

Experimental Protocol: HPLC Method for Purity Determination

-

Column: C18 (e.g., KROMASIL 150)[8]

-

Mobile Phase: A mixture of Potassium dihydrogen orthophosphate buffer (pH 3.7) and Methanol (60:40 v/v)[8]

-

Flow Rate: 1.0 mL/min[8]

-

Detection: UV at 225 nm[8]

-

Injection Volume: 20 µL[8]

-

Procedure: A standard solution of this compound is prepared and injected to determine the retention time. The sample solution is then injected, and the peak area of prucalopride is compared to the total area of all peaks to calculate purity.

Conclusion

This compound is a well-characterized selective 5-HT₄ receptor agonist with a clear mechanism of action. Its synthesis is achievable through established organic chemistry routes, and its quality can be rigorously controlled using standard analytical techniques. This technical guide provides foundational information for researchers and developers working with this important prokinetic agent. Further research into its downstream signaling pathways and potential off-target effects will continue to refine our understanding of this therapeutic molecule.

References

- 1. This compound | C22H32ClN3O7 | CID 9870009 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. benchchem.com [benchchem.com]

- 4. tdcommons.org [tdcommons.org]

- 5. 5-Hydroxytryptamine4 Receptor Activation of the Extracellular Signal-regulated Kinase Pathway Depends on Src Activation but Not on G Protein or β-Arrestin Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 5-hydroxytryptamine 4 receptor activation of the extracellular signal-regulated kinase pathway depends on Src activation but not on G protein or beta-arrestin signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scllifesciences.com [scllifesciences.com]

The Long-Term Physiological Effects of Prucalopride Succinate on the Gut Microbiome: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prucalopride (B966) succinate (B1194679), a high-affinity 5-HT4 receptor agonist, is an established prokinetic agent for the treatment of chronic idiopathic constipation. Its primary mechanism of action involves the stimulation of peristalsis and colonic motility. While the clinical efficacy and safety of prucalopride in improving bowel function are well-documented, its long-term physiological effects on the gut microbiome are not yet fully understood. This technical guide synthesizes the current, albeit limited, evidence from preclinical studies and extrapolates potential long-term impacts based on its mechanism of action. Emerging research suggests that prucalopride may influence microbial diversity and composition, warranting further investigation into the intricate interplay between this therapeutic agent and the gut microbial ecosystem. This document aims to provide a comprehensive overview for researchers, scientists, and drug development professionals, highlighting key findings, experimental methodologies, and future research directions.

Introduction

The gut microbiome, a complex ecosystem of microorganisms residing in the gastrointestinal tract, plays a pivotal role in host physiology, including metabolism, immunity, and gut motility. Alterations in the composition and function of the gut microbiota, termed dysbiosis, have been implicated in various gastrointestinal disorders, including chronic constipation. Prucalopride succinate is a selective 5-HT4 receptor agonist that enhances gut motility and is used to treat chronic constipation[1][2][3]. Given the bidirectional relationship between gut motility and the microbiome, understanding the long-term effects of prucalopride on this microbial community is of significant interest. This guide reviews the available evidence and discusses potential long-term physiological consequences.

Mechanism of Action of this compound

Prucalopride's primary effect is the stimulation of 5-HT4 receptors located on enteric neurons[2][4]. This activation leads to the release of acetylcholine, a neurotransmitter that promotes colonic peristalsis and high-amplitude propagating contractions (HAPCs), thereby increasing bowel motility and alleviating symptoms of constipation[2]. Unlike previous prokinetic agents, prucalopride exhibits high selectivity for the 5-HT4 receptor, which contributes to a favorable cardiovascular safety profile[1][4].

Preclinical Evidence of Prucalopride's Effects on the Gut Microbiome

To date, long-term clinical studies in humans specifically investigating the effects of prucalopride on the gut microbiome are lacking. However, a preclinical study in a loperamide-induced constipation mouse model provides initial insights.

A 2022 study compared the effects of an engineered 5-HT-producing gut probiotic with prucalopride on gut motility and the microbiome[5]. The findings related to prucalopride are summarized below.

Quantitative Data from Preclinical Study

| Parameter | Control Group (Loperamide-induced Constipation) | Prucalopride Treatment Group | Key Finding | Reference |

| Alpha Diversity (Shannon Index) | Higher | Significantly Lower | Prucalopride treatment significantly reduced gut microbiota alpha diversity. | [5] |

| Alpha Diversity (Simpson Index) | Higher | Significantly Lower | Prucalopride treatment significantly reduced gut microbiota alpha diversity. | [5] |

| Microbiota Homeostasis | Stable | Disrupted | Prucalopride treatment disrupted microbiota homeostasis. | [5] |

Experimental Protocol: Loperamide-Induced Constipation Mouse Model

-

Animal Model: Male C57BL/6J mice.

-

Induction of Constipation: Loperamide (B1203769) hydrochloride (10 mg/kg) was administered by oral gavage twice daily for three days to induce constipation.

-

Treatment Groups:

-

Control group: Received loperamide and vehicle.

-

Prucalopride group: Received loperamide and prucalopride (3 mg/kg) by oral gavage daily for two weeks.

-

-

Microbiome Analysis: Fecal samples were collected at the end of the treatment period. Bacterial DNA was extracted, and the V3-V4 hypervariable regions of the 16S rRNA gene were amplified and sequenced.

-

Data Analysis: Alpha diversity was assessed using the Shannon and Simpson indices. Beta diversity and overall microbial composition were also analyzed.

Potential Long-Term Physiological Effects and Signaling Pathways

While direct long-term human data is unavailable, the known physiological effects of prucalopride on gut motility allow for the formulation of hypotheses regarding its long-term impact on the gut microbiome. The accelerated colonic transit time induced by prucalopride could alter the gut environment, thereby influencing microbial composition and function.

Altered Microbial Composition and Diversity

The reduction in alpha diversity observed in the preclinical study suggests that long-term prucalopride use could lead to a less diverse gut microbial ecosystem[5]. A decrease in microbial diversity is often associated with a less resilient gut environment. The faster transit time may favor the growth of microorganisms that can replicate quickly while potentially washing out slower-growing species.

Impact on Short-Chain Fatty Acid (SCFA) Production

Short-chain fatty acids (SCFAs), such as butyrate (B1204436), propionate, and acetate, are produced by the bacterial fermentation of dietary fibers and are crucial for gut health[6][7]. Changes in the gut microbiome composition could lead to altered SCFA production. For instance, a reduction in butyrate-producing bacteria could have implications for colonic epithelial health, as butyrate is the primary energy source for colonocytes[7].

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of action of prucalopride and its potential downstream effects on the gut microbiome.

Experimental Workflow for Future Studies

To elucidate the long-term effects of prucalopride on the human gut microbiome, dedicated clinical trials are necessary. The following diagram outlines a proposed experimental workflow.

Discussion and Future Directions

The current understanding of the long-term physiological effects of this compound on the gut microbiome is in its infancy and is primarily based on a single preclinical study[5]. The observed reduction in microbial diversity in mice warrants further investigation in human populations to determine its clinical relevance. It is plausible that the prokinetic effects of prucalopride, while beneficial for alleviating constipation, may create a selective pressure on the gut microbial community.

Future research should focus on long-term, placebo-controlled clinical trials in patients with chronic idiopathic constipation. These studies should incorporate multi-omics approaches, including metagenomics, metatranscriptomics, and metabolomics, to provide a comprehensive view of the structural and functional changes in the gut microbiome in response to prucalopride treatment. Key research questions to address include:

-

Does long-term prucalopride administration alter the diversity and composition of the human gut microbiome?

-

Are there specific microbial taxa that are enriched or depleted following prolonged prucalopride use?

-

How does prucalopride affect the production of microbial metabolites, such as SCFAs, and what are the physiological consequences?

-

Do baseline microbiome characteristics predict a patient's response to prucalopride?

Conclusion

This compound is an effective prokinetic agent for the management of chronic idiopathic constipation. While its mechanism of action on gut motility is well-established, its long-term impact on the gut microbiome remains an important area for future research. The limited preclinical evidence suggests a potential for prucalopride to reduce microbial diversity. Rigorous, long-term clinical studies are imperative to fully characterize the physiological effects of prucalopride on the human gut microbiome and to understand the clinical implications of these changes. This knowledge will be crucial for optimizing therapeutic strategies and for the continued development of drugs that target the gut-brain-microbiome axis.

References

- 1. Prucalopride: safety, efficacy and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. droracle.ai [droracle.ai]

- 3. This compound for the treatment of constipation: an update - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Engineered 5-HT producing gut probiotic improves gastrointestinal motility and behavior disorder - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. How Short-Chain Fatty Acids Affect Health and Weight [healthline.com]

Methodological & Application

Application Notes and Protocols: Electrophysiological Studies of Prucalopride Succinate on Isolated Human Atrial Myocytes

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for investigating the electrophysiological effects of prucalopride (B966) succinate (B1194679) on isolated human atrial myocytes. The information is compiled from published research to guide in-vitro cardiac safety and efficacy studies.

Introduction

Prucalopride is a high-affinity, selective serotonin (B10506) 5-HT4 receptor agonist developed for the treatment of chronic constipation.[1][2] Unlike first-generation 5-HT4 agonists which were associated with adverse cardiovascular events due to off-target effects, prucalopride exhibits high selectivity, reducing the risk of significant cardiovascular side effects.[2][3] However, at supratherapeutic concentrations, interactions with cardiac ion channels, specifically the L-type Ca2+ channel and the human Ether-à-go-go-Related Gene (hERG) potassium channel, have been observed.[3][4] Understanding these interactions at the cellular level is crucial for a comprehensive cardiovascular safety assessment.

The following protocols and data are primarily based on studies investigating prucalopride's effects on the L-type Ca2+ current (ICaL) and action potential duration (APD) in isolated human atrial myocytes.[1]

Data Presentation

The following tables summarize the quantitative data on the electrophysiological effects of prucalopride on human atrial myocytes.

Table 1: Effect of Prucalopride on L-type Ca2+ Current (ICaL) Amplitude [1]

| Concentration | Mean ICaL Amplitude (pA/pF) | % Increase from Baseline |

| Baseline | -5.3 ± 0.6 | N/A |

| 10 µM Prucalopride | -10.9 ± 1.5 | 98 ± 15% |

| 10 µM 5-HT (for comparison) | -17.7 ± 2.8 | 233 ± 26% |

Data presented as mean ± SEM. The increase in ICaL by prucalopride was concentration-dependent, with the maximum response observed at 10 µM.[1]

Table 2: Effect of Prucalopride on Action Potential Duration (APD) in Human Atrial Myocytes [1]

| Parameter | Baseline | 10 µM Prucalopride |